1-(cyclobutylcarbonyl)-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine
Overview
Description
The compound, "1-(cyclobutylcarbonyl)-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine," is a complex organic molecule with various potential applications. This compound features functional groups that suggest it could be used in pharmaceutical research, potentially as a drug precursor or an intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multiple steps, involving the formation of cyclobutylcarbonyl and piperidine structures. The synthesis generally begins with the preparation of the 3-methyl-1,2,4-oxadiazole ring, followed by its attachment to a piperidine ring through a series of condensation reactions.
Formation of 3-methyl-1,2,4-oxadiazole: This is typically achieved via cyclization reactions involving appropriate nitrile and hydroxylamine precursors.
Attachment to piperidine: Using common amide-bond forming reactions, such as peptide coupling using carbodiimides (e.g., EDC, DCC), the 3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety is attached to the 4-position of piperidine.
Final Cyclobutylcarbonyl Addition:
Industrial Production Methods
Large-scale production of this compound would likely rely on optimized versions of the synthetic routes mentioned above, with particular focus on improving yield, purity, and scalability. Techniques such as continuous flow chemistry, automated synthesis, and rigorous purification protocols (e.g., column chromatography, recrystallization) would be employed to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: May involve the 3-methyl group or the piperidine nitrogen.
Reduction: Typically targets carbonyl groups (e.g., cyclobutylcarbonyl).
Substitution: Can occur on the oxadiazole or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Examples include KMnO₄, CrO₃, or NaOCl.
Reducing agents: Commonly used ones include LiAlH₄ or NaBH₄.
Substitution reagents: This may involve nucleophiles like amines or thiols in the presence of catalytic amounts of acids or bases.
Major Products
Oxidation products: Such as carboxylic acids from the methyl group or N-oxides from the nitrogen atom.
Reduction products: Primary alcohols from carbonyls or amines from nitro groups.
Substitution products: Depending on the nucleophile, varied functionalized piperidine or oxadiazole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a valuable intermediate for the construction of more complex molecules.
Biology
Medicine
Pharmacologically, it might be explored for activity in treating conditions such as pain or inflammation due to its structural similarity to known active compounds.
Industry
Industrial uses could involve the development of new materials or agrochemical products, leveraging its unique functional groups for enhancing activity and stability.
Mechanism of Action
The precise mechanism of action for this compound is likely to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine and oxadiazole rings suggest potential binding to neuroreceptors or inhibition of certain enzymes, through pathways involving the central nervous system or inflammatory response mechanisms.
Comparison with Similar Compounds
Comparison with Other Compounds
1-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine: Similar, but with a benzyl group, likely altering its binding affinity and pharmacokinetics.
1-(cyclopropylcarbonyl)-4-(4-oxo-1-piperidinyl)piperidine: Possesses a smaller cyclopropyl group and an oxo group, providing different reactivity and potential biological activity.
Uniqueness
The key differentiators for "1-(cyclobutylcarbonyl)-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine" include its specific cyclobutylcarbonyl group, which can influence both sterics and electronics, and the 3-methyl substitution on the oxadiazole ring, potentially enhancing its biological activity.
Properties
IUPAC Name |
cyclobutyl-[4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-14-21-18(27-22-14)13-15-5-9-23(10-6-15)20(26)17-7-11-24(12-8-17)19(25)16-3-2-4-16/h15-17H,2-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHKNWKDHQPIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109677 | |
Record name | Methanone, [1-(cyclobutylcarbonyl)-4-piperidinyl][4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001109677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452970-00-1 | |
Record name | Methanone, [1-(cyclobutylcarbonyl)-4-piperidinyl][4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1452970-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [1-(cyclobutylcarbonyl)-4-piperidinyl][4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001109677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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